molecular formula C22H16N4O3 B4991478 3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide

3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide

Cat. No.: B4991478
M. Wt: 384.4 g/mol
InChI Key: NWEKXYKHQXGOBA-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinoxaline moiety attached to a benzamide structure, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid. This intermediate is then reacted with 2-quinoxalinylamine under specific conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methyl-4-amino-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide.

    Reduction: Formation of various reduced derivatives depending on the specific conditions used.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: A simpler benzamide derivative without the quinoxaline moiety.

    3-Methyl-4-nitrobenzoic acid: An intermediate in the synthesis of the target compound.

    4-Nitro-m-toluic acid: Another nitro-substituted benzoic acid derivative.

Uniqueness

3-Methyl-4-nitro-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is unique due to the presence of both the quinoxaline and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-4-nitro-N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c1-14-11-16(9-10-21(14)26(28)29)22(27)24-17-6-4-5-15(12-17)20-13-23-18-7-2-3-8-19(18)25-20/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEKXYKHQXGOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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